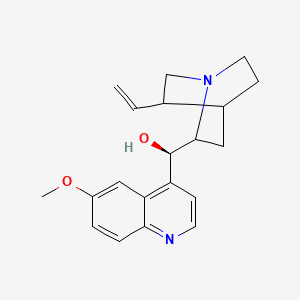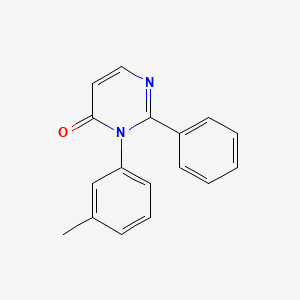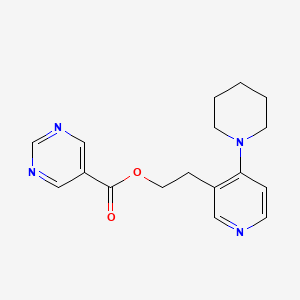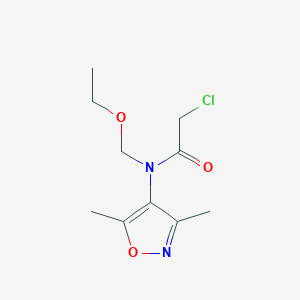
2-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Acetamide Formation: The final step involves the reaction of the chlorinated isoxazole with ethoxymethylamine to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.
Catalysts: Using catalysts to increase the reaction rate.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the ethoxymethyl group.
N-(3,5-Dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the chlorine atom.
2-Chloro-N-(isoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the methyl groups on the isoxazole ring.
Uniqueness
The presence of both the chlorine atom and the ethoxymethyl group in 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Propiedades
Número CAS |
87675-12-5 |
|---|---|
Fórmula molecular |
C10H15ClN2O3 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide |
InChI |
InChI=1S/C10H15ClN2O3/c1-4-15-6-13(9(14)5-11)10-7(2)12-16-8(10)3/h4-6H2,1-3H3 |
Clave InChI |
MZYRKBYOLDZEDL-UHFFFAOYSA-N |
SMILES canónico |
CCOCN(C1=C(ON=C1C)C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


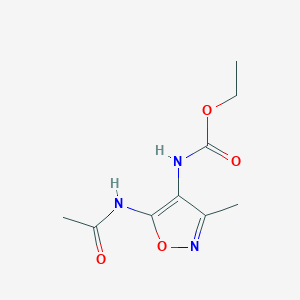


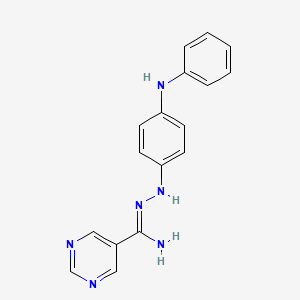

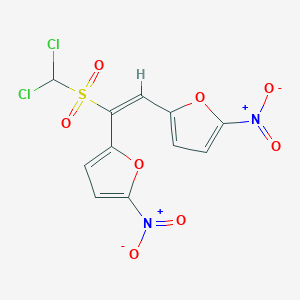
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
